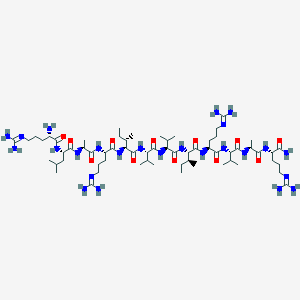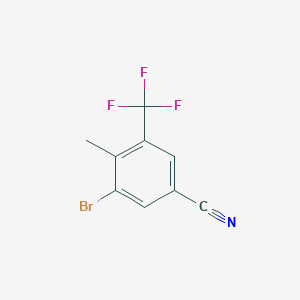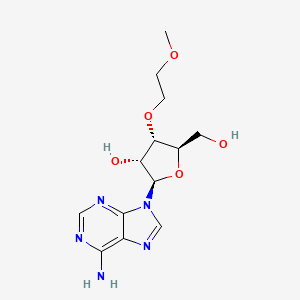
3'-o-(2-Methoxyethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(2-Methoxyethyl)adenosine is a nucleoside analogue, specifically an adenosine analogue. Adenosine analogues are known for their roles in various biological processes, including acting as smooth muscle vasodilators and inhibitors of cancer progression . This compound has a molecular formula of C₁₃H₁₉N₅O₅ and a molecular weight of 325.32 g/mol .
Vorbereitungsmethoden
3’-O-(2-Methoxyethyl)adenosine is synthesized from adenosine monophosphate in a two-step process :
Attachment of the Methoxy Group: The methoxy group is attached to the 2’ position of the ribose sugar using phosphoramidite chemistry.
Oxidation of the 5’ Hydroxyl Group: The 5’ hydroxyl group is oxidized to form the phosphate ester.
For industrial production, a method suitable for large-scale synthesis involves the use of phosphoramidite chemistry to attach the methoxy group and subsequent oxidation to form the desired compound .
Analyse Chemischer Reaktionen
3’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ribose sugar.
Substitution: Substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’-O-(2-Methoxyethyl)adenosine has a wide range of applications in scientific research :
Chemistry: Used as a building block for DNA synthesis and as a precursor for other nucleoside analogues.
Biology: Acts as an antiviral agent by inhibiting viral replication and preventing the incorporation of viral nucleic acid into host DNA.
Medicine: Exhibits anticancer properties, making it useful as a chemotherapeutic agent. It also acts as a smooth muscle vasodilator.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical studies.
Wirkmechanismus
The mechanism of action of 3’-O-(2-Methoxyethyl)adenosine involves its role as an adenosine analogue :
Molecular Targets: It targets adenosine receptors and enzymes involved in nucleic acid metabolism.
Pathways Involved: The compound interferes with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation. It also acts on smooth muscle cells to induce vasodilation.
Vergleich Mit ähnlichen Verbindungen
3’-O-(2-Methoxyethyl)adenosine is unique among adenosine analogues due to its specific modifications :
Adenosine Phosphate: Another adenosine analogue used in various biochemical applications.
Acadesine: Known for its role in activating AMP-activated protein kinase (AMPK).
Clofarabine: A chemotherapeutic agent used in the treatment of certain types of leukemia.
Fludarabine Phosphate: Used in the treatment of chronic lymphocytic leukemia.
Vidarabine: An antiviral agent used to treat herpes simplex virus infections.
These compounds share similar structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of 3’-O-(2-Methoxyethyl)adenosine in its applications and mechanisms of action.
Eigenschaften
Molekularformel |
C13H19N5O5 |
|---|---|
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-21-2-3-22-10-7(4-19)23-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
RHVMAYVXDAXYHR-QYVSTXNMSA-N |
Isomerische SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)

![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
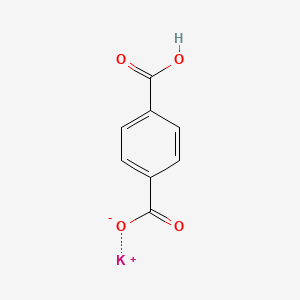
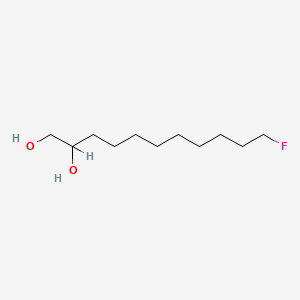
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
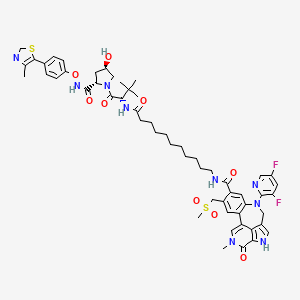
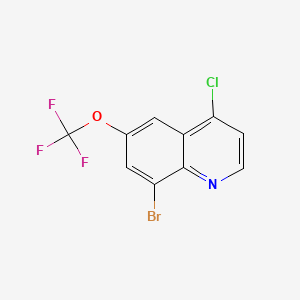
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
